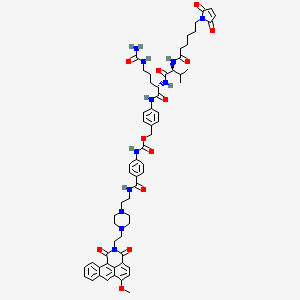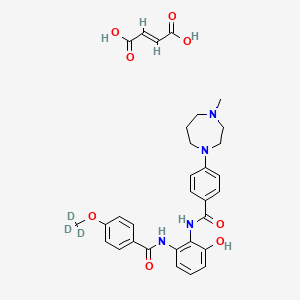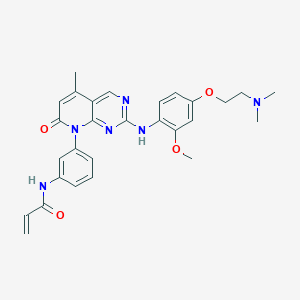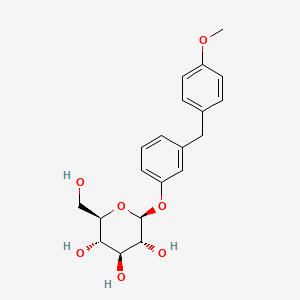
Articaine-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Articaine-d3 (hydrochloride) is a deuterated form of articaine hydrochloride, a widely used local anesthetic in dental procedures. Articaine is known for its rapid onset and intermediate duration of action. It is unique among amide local anesthetics due to the presence of a thiophene ring, which enhances its lipid solubility and potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of articaine hydrochloride involves several steps:
Starting Materials: Methyl mercaptoacetate and 2-methyl acrylonitrile are reacted in a mixed solution of sodium methoxide and methanol.
Intermediate Formation: The reaction mixture is adjusted to pH 7 with concentrated hydrochloric acid, followed by the addition of hydrogen peroxide and further hydrochloric acid. The mixture is then concentrated under reduced pressure to obtain an intermediate compound.
Further Reactions: The intermediate is dissolved in dichloromethane containing pyridine, and alpha-chloropropionyl chloride is added dropwise. The product is washed, dried, and concentrated to obtain another intermediate.
Final Steps: This intermediate is dissolved in dimethyl sulfoxide, and n-propylamine is added dropwise. The product is mixed with ice water, extracted with ethyl acetate, dried, and concentrated to obtain an oil product. .
Industrial Production Methods
The industrial production of articaine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride.
Ammoniation Reaction: The product undergoes ammoniation with propylamine.
Salification: The final product is obtained through salification with concentrated hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Articaine-d3 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents like alpha-chloropropionyl chloride are used
Major Products
The major products formed from these reactions include intermediates that are further processed to obtain the final product, articaine hydrochloride .
Applications De Recherche Scientifique
Articaine-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound in studying the pharmacokinetics and metabolism of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in dental procedures for local anesthesia. It is also studied for its potential use in other minor surgical procedures.
Industry: Used in the formulation of various anesthetic products
Mécanisme D'action
Articaine-d3 (hydrochloride) exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane .
Comparaison Avec Des Composés Similaires
Articaine-d3 (hydrochloride) is unique due to its thiophene ring, which enhances lipid solubility and potency. Similar compounds include:
Lidocaine: Another widely used local anesthetic but with a benzene ring instead of a thiophene ring.
Mepivacaine: Similar to lidocaine but with a slightly different structure.
Bupivacaine: Known for its longer duration of action compared to articaine
Articaine’s unique structure allows for rapid onset and intermediate duration of action, making it particularly effective for dental procedures .
Propriétés
Formule moléculaire |
C13H21ClN2O3S |
|---|---|
Poids moléculaire |
323.85 g/mol |
Nom IUPAC |
methyl 4-methyl-3-[[3,3,3-trideuterio-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3; |
Clé InChI |
GDWDBGSWGNEMGJ-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)NC1=C(SC=C1C)C(=O)OC)NCCC.Cl |
SMILES canonique |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)



![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)



